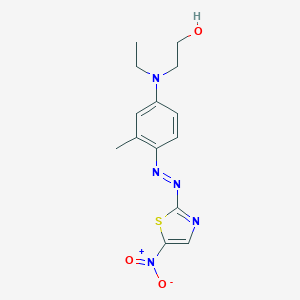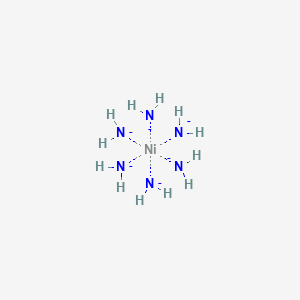
3-Hydroxyxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyxanthine is a chemical compound that belongs to the xanthine family. The compound is a metabolite of caffeine and theobromine, which are commonly found in coffee, tea, and chocolate. 3-Hydroxyxanthine has been the subject of several scientific studies due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mécanisme D'action
The exact mechanism of action of 3-Hydroxyxanthine is not fully understood. However, it is believed that the compound exerts its effects by modulating several cellular signaling pathways. For example, 3-Hydroxyxanthine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, 3-Hydroxyxanthine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Hydroxyxanthine are diverse. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-Hydroxyxanthine has been shown to improve glucose metabolism and insulin sensitivity, which make it a potential candidate for the treatment of diabetes. Furthermore, 3-Hydroxyxanthine has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Hydroxyxanthine in lab experiments is its availability. The compound can be easily synthesized or obtained commercially. Additionally, 3-Hydroxyxanthine has been extensively studied, and its properties and effects are well documented. However, one of the limitations of using 3-Hydroxyxanthine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-Hydroxyxanthine. One area of research is the development of new drugs based on the compound. The anti-inflammatory, antioxidant, and antimicrobial properties of 3-Hydroxyxanthine make it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the compound's effects on the gut microbiome. Recent studies have shown that 3-Hydroxyxanthine can modulate the gut microbiome, which may have implications for the treatment of various diseases such as obesity and inflammatory bowel disease. Finally, research on the environmental applications of 3-Hydroxyxanthine is another area of future research. The compound has been shown to have potential applications in the removal of pollutants from water and soil.
Méthodes De Synthèse
3-Hydroxyxanthine can be synthesized through several methods. One of the most commonly used methods is the oxidation of caffeine or theobromine using potassium permanganate or potassium dichromate. Another method involves the use of enzymes such as xanthine oxidase or cytochrome P450 to catalyze the conversion of caffeine or theobromine to 3-hydroxyxanthine.
Applications De Recherche Scientifique
3-Hydroxyxanthine has been extensively studied for its potential applications in medicine. The compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, 3-Hydroxyxanthine has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
13479-29-3 |
|---|---|
Nom du produit |
3-Hydroxyxanthine |
Formule moléculaire |
C5H4N4O3 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
3-hydroxy-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)9(12)5(11)8-4/h1,12H,(H,6,7)(H,8,10,11) |
Clé InChI |
WYOFOAXXUITNKN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
Autres numéros CAS |
703-39-9 13479-29-3 |
Pictogrammes |
Irritant; Health Hazard |
Numéros CAS associés |
64038-49-9 (monohydrate) |
Synonymes |
3-hydroxyxanthine N-hydroxyxanthine N-hydroxyxanthine monohydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
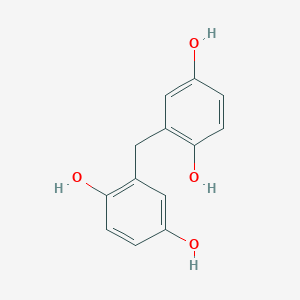
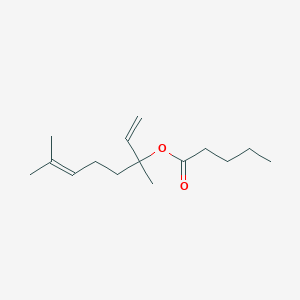
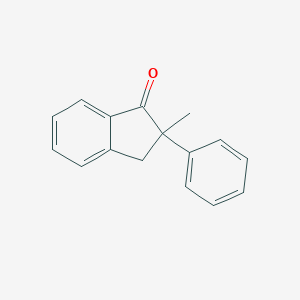

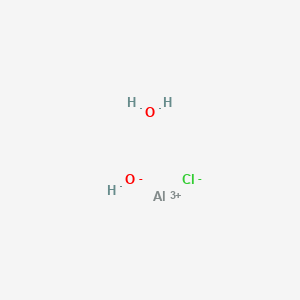
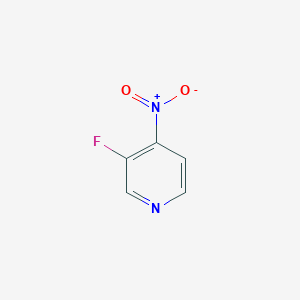
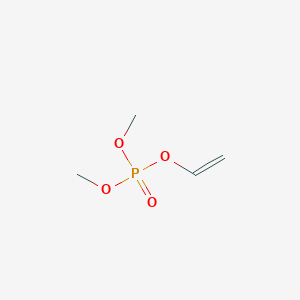
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
